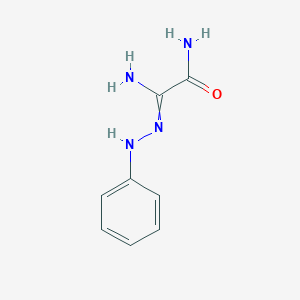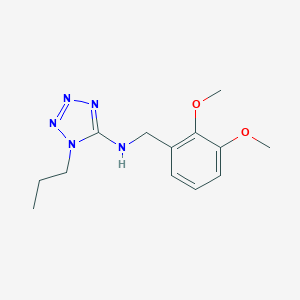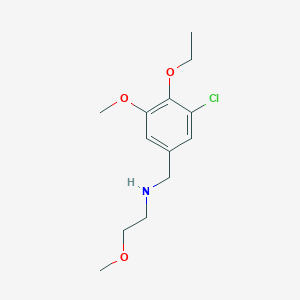
N-(3-ethoxybenzyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-E, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the more well-known 2C-B compound and is known for its potent psychedelic effects. This compound is of great interest to the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-ethoxybenzyl)-2-methoxyethanamine is not fully understood, but it is believed to act on the serotonin system in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in mood regulation and perception. This binding leads to a cascade of biochemical events that ultimately result in the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-ethoxybenzyl)-2-methoxyethanamine are complex and not fully understood. However, it is known to cause alterations in perception, mood, and thought processes. It can also cause physical effects such as increased heart rate, dilated pupils, and changes in blood pressure. These effects are thought to be mediated by the compound's interaction with the serotonin system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its potent psychedelic effects. This allows researchers to study the effects of psychedelic compounds on the brain and behavior in a controlled setting. However, one major limitation of using N-(3-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its potential for abuse. Due to its psychoactive effects, it must be handled with care and used only in a controlled setting.
Orientations Futures
There are many potential future directions for research on N-(3-ethoxybenzyl)-2-methoxyethanamine. One area of interest is its potential therapeutic applications, particularly for mental health disorders such as depression, anxiety, and PTSD. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on the brain and behavior. This could lead to the development of new treatments for mental health disorders and a better understanding of the role of serotonin in mood regulation.
Méthodes De Synthèse
The synthesis of N-(3-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the purity of the final product. This synthesis method has been extensively studied and optimized to produce high yields of pure N-(3-ethoxybenzyl)-2-methoxyethanamine.
Applications De Recherche Scientifique
N-(3-ethoxybenzyl)-2-methoxyethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has also been investigated as a potential treatment for addiction and PTSD. Additionally, N-(3-ethoxybenzyl)-2-methoxyethanamine has been used in research to better understand the mechanisms of action of psychedelic compounds and their potential for treating mental health disorders.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-5-11(9-12)10-13-7-8-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJIDBRNDVQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-2-methoxyethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)

![2-(2-Chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503682.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503683.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B503684.png)
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503686.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503688.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)




